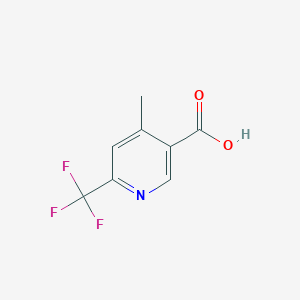4-Methyl-6-(trifluoromethyl)nicotinic acid
CAS No.: 261635-74-9
Cat. No.: VC2263947
Molecular Formula: C8H6F3NO2
Molecular Weight: 205.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 261635-74-9 |
|---|---|
| Molecular Formula | C8H6F3NO2 |
| Molecular Weight | 205.13 g/mol |
| IUPAC Name | 4-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C8H6F3NO2/c1-4-2-6(8(9,10)11)12-3-5(4)7(13)14/h2-3H,1H3,(H,13,14) |
| Standard InChI Key | IJZZCZADLDCJRX-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC=C1C(=O)O)C(F)(F)F |
| Canonical SMILES | CC1=CC(=NC=C1C(=O)O)C(F)(F)F |
Introduction
Chemical Structure and Properties
4-Methyl-6-(trifluoromethyl)nicotinic acid belongs to the class of pyridine carboxylic acids. It features a pyridine ring with multiple functional groups strategically positioned to create a molecule with specialized properties.
Basic Chemical Information
| Property | Value |
|---|---|
| Chemical Formula | C8H6F3NO2 |
| Molecular Weight | 205.13 g/mol |
| IUPAC Name | 4-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid |
| CAS Number | 261635-74-9 |
| Standard InChI | InChI=1S/C8H6F3NO2/c1-4-2-6(8(9,10)11)12-3-5(4)7(13)14/h2-3H,1H3,(H,13,14) |
| Standard InChIKey | IJZZCZADLDCJRX-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC=C1C(=O)O)C(F)(F)F |
The compound typically appears as a pale yellow solid with a melting point in the range of 146-148°C. Its structure incorporates a pyridine ring with a methyl group at the 4-position, a trifluoromethyl group at the 6-position, and a carboxylic acid moiety at the 3-position.
Structural Features
The key structural elements that define 4-Methyl-6-(trifluoromethyl)nicotinic acid include:
-
A pyridine core structure with nitrogen at position 1
-
A methyl group (CH3) attached at the 4-position
-
A trifluoromethyl group (CF3) at the 6-position
-
A carboxylic acid group (COOH) at the 3-position
The presence of the trifluoromethyl group is particularly significant as it imparts unique chemical properties to the molecule. Trifluoromethyl groups are known to enhance lipophilicity and metabolic stability in compounds, which can be advantageous for drug development applications.
Synthesis Methods
Several approaches have been documented for the synthesis of 4-Methyl-6-(trifluoromethyl)nicotinic acid, though specific methods may vary depending on laboratory conditions and desired purity.
Common Synthetic Route
One common approach involves reacting 4-trifluoromethyl-5-fluoro-3-pyridinol with lithium diisopropylamide (LDA) and carbon dioxide (CO2). This reaction has been described in detail in scientific literature and represents an efficient route to synthesize this compound.
While the search results don't provide complete detailed synthetic routes specifically for 4-Methyl-6-(trifluoromethyl)nicotinic acid, we can examine related compounds' synthesis methods for insight. For instance, the synthesis of 6-(Trifluoromethyl)nicotinic acid involves:
-
Hydrogenation of 2-chloro-6-trifluoromethyl nicotinic acid in the presence of a palladium catalyst
These methods can potentially be adapted with appropriate modifications to synthesize 4-Methyl-6-(trifluoromethyl)nicotinic acid.
Applications in Research and Industry
4-Methyl-6-(trifluoromethyl)nicotinic acid serves as a versatile intermediate in organic synthesis with multiple applications across scientific disciplines.
Pharmaceutical Applications
This compound has shown potential as a building block in pharmaceutical development:
-
It has been studied as a precursor in the synthesis of pyridine carboxamides that act as inhibitors of Hepatitis C virus non-structural protein 5B polymerase, which is crucial for viral replication.
-
Its unique structure makes it valuable for developing new drugs. Research has investigated its potential as a lead compound for developing anticonvulsant drugs.
Agricultural Applications
Studies suggest that 4-Methyl-6-(trifluoromethyl)nicotinic acid exhibits herbicidal activity against certain weeds. Research published in the Journal of Agricultural and Food Chemistry has explored its potential as a selective herbicide for controlling broadleaf weeds in rice paddies.
Materials Science
Recent research suggests that 4-Methyl-6-(trifluoromethyl)nicotinic acid can be used as a building block for the synthesis of functional materials. Studies have explored its use in the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage and separation.
Biological Activity
The biological activity of 4-Methyl-6-(trifluoromethyl)nicotinic acid is primarily related to its potential pharmaceutical applications.
Comparison with Related Compounds
To understand the unique properties of 4-Methyl-6-(trifluoromethyl)nicotinic acid, it's valuable to compare it with structurally related compounds.
Structural Analogues
| Compound | Formula | Key Differences |
|---|---|---|
| 4-Methyl-6-(trifluoromethyl)nicotinic acid | C8H6F3NO2 | Methyl at 4-position, CF3 at 6-position |
| 6-Methyl-4-(trifluoromethyl)nicotinic acid | C8H6F3NO2 | Methyl at 6-position, CF3 at 4-position |
| 4-(Trifluoromethyl)nicotinic acid | C7H4F3NO2 | CF3 at 4-position, no methyl group |
| 6-(Trifluoromethyl)nicotinic acid | C7H4F3NO2 | CF3 at 6-position, no methyl group |
These structural differences, though subtle, can significantly impact the chemical reactivity, physical properties, and biological activities of these compounds.
Research Challenges and Future Directions
Research on 4-Methyl-6-(trifluoromethyl)nicotinic acid continues to evolve, with several areas showing promise for future investigation.
Current Limitations
While 4-Methyl-6-(trifluoromethyl)nicotinic acid shows potential in various applications, detailed research findings specific to this compound are somewhat limited in the current literature. More comprehensive studies are needed to fully explore its applications and properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume